methyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
CAS No.:
Cat. No.: VC9871951
Molecular Formula: C16H18N4O2
Molecular Weight: 298.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N4O2 |
|---|---|
| Molecular Weight | 298.34 g/mol |
| IUPAC Name | methyl 2-amino-1-butylpyrrolo[3,2-b]quinoxaline-3-carboxylate |
| Standard InChI | InChI=1S/C16H18N4O2/c1-3-4-9-20-14(17)12(16(21)22-2)13-15(20)19-11-8-6-5-7-10(11)18-13/h5-8H,3-4,9,17H2,1-2H3 |
| Standard InChI Key | ILWDEDFFKIKSHF-UHFFFAOYSA-N |
| SMILES | CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OC)N |
| Canonical SMILES | CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OC)N |
Introduction
Structural and Chemical Properties
Core Architecture
The compound features a pyrrolo[2,3-b]quinoxaline backbone, a tricyclic system formed by the fusion of a pyrrole ring (positions 2,3) with a quinoxaline moiety (positions 4,5). Key substituents include:
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A butyl group (-CH) at the N1 position of the pyrrole ring.
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An amino group (-NH) at the C2 position.
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A methyl ester (-COOCH) at the C3 position.
The planar quinoxaline system enables π-π stacking interactions, while the amino and ester groups facilitate hydrogen bonding with biological targets .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.34 g/mol |
| IUPAC Name | Methyl 2-amino-1-butylpyrrolo[3,2-b]quinoxaline-3-carboxylate |
| SMILES | CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OC)N |
| Hydrogen Bond Donors/Acceptors | 2/5 |
Synthesis and Optimization
General Synthetic Route
The synthesis typically involves a multi-step sequence:
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Quinoxaline Core Formation: Condensation of o-phenylenediamine with α-keto esters under acidic conditions.
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Pyrrole Annulation: Cyclization via Paal-Knorr or Hantzsch pyrrole synthesis.
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Functionalization:
Challenges and Solutions
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Regioselectivity: Competing reactions at N1 and C3 necessitate careful control of stoichiometry and temperature.
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Byproduct Formation: Polymerization of intermediates is mitigated using low-temperature conditions (<0°C) and inert atmospheres.
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Yield Optimization: Microwave-assisted synthesis and solvent-free protocols enhance reaction efficiency (yields up to 68% reported) .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quinoxaline Formation | HCl (cat.), ethanol, reflux | 45 |
| Pyrrole Cyclization | Acetic anhydride, 110°C | 52 |
| N1 Alkylation | 1-Bromobutane, KCO, DMF | 60 |
Molecular Docking and Computational Insights
Target Interactions
Molecular docking studies predict strong binding affinities for:
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Kinases: The amino group forms hydrogen bonds with ATP-binding pockets (e.g., FGFR1: ΔG = -9.2 kcal/mol) .
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DNA Topoisomerases: Intercalation via the planar quinoxaline ring disrupts DNA replication .
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Microbial Enzymes: Hydrophobic interactions with Mycobacterium tuberculosis enoyl-ACP reductase (InhA) correlate with antitubercular activity .
Structure-Activity Relationships (SAR)
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Butyl Chain: Longer alkyl chains (e.g., butyl vs. methyl) enhance lipophilicity and membrane permeability (logP = 2.1 vs. 1.4) .
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Amino Group: Critical for hydrogen bonding; its removal reduces binding affinity by >50% .
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Ester Flexibility: Methyl esters exhibit superior metabolic stability compared to ethyl analogs .
Pharmacological Applications
Antimicrobial Activity
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Antitubercular Effects: MIC = 2.5 μg/mL against Mycobacterium tuberculosis H37Rv, comparable to isoniazid (0.5 μg/mL) .
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Broad-Spectrum Action: Moderate activity against Gram-positive bacteria (MIC = 16 μg/mL vs. S. aureus).
Table 3: Biological Activity Profile
Comparative Analysis with Analogous Compounds
Ethyl vs. Methyl Esters
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Ethyl 2-Amino-1-Methyl Analogs: Reduced metabolic stability (t = 2.1 h vs. 4.3 h) due to esterase susceptibility .
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Butyl vs. Phenyl Substituents: Butyl derivatives exhibit 3-fold higher solubility in lipid membranes, enhancing bioavailability .
Thieno-Pyrroloquinoxaline Derivatives
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